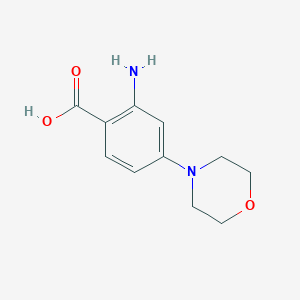

2-Amino-4-morpholinobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

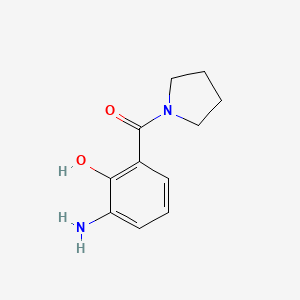

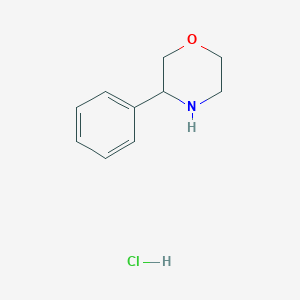

2-Amino-4-morpholinobenzoic acid is a compound that features both an amino group and a morpholine ring attached to a benzoic acid core. This structure is of interest due to its potential applications in medicinal chemistry and as a building block for various synthetic pathways. The morpholine ring, in particular, is a versatile moiety present in many biologically active compounds and pharmaceuticals.

Synthesis Analysis

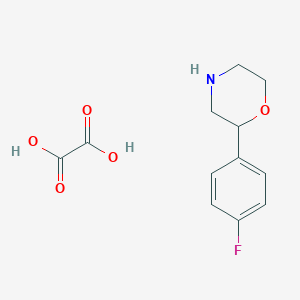

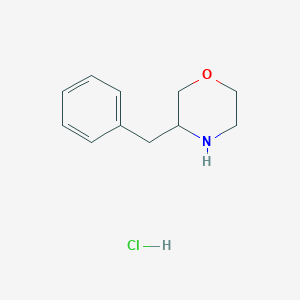

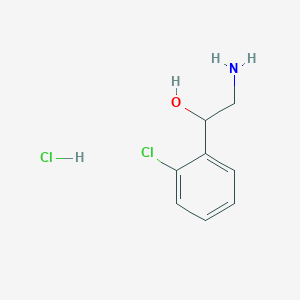

The synthesis of compounds related to 2-amino-4-morpholinobenzoic acid involves several strategies. One approach for the synthesis of chiral 1,2-amino alcohols, which are structurally related to 2-amino-4-morpholinobenzoic acid, uses arylglyoxals and pseudoephedrine auxiliary, catalyzed by a Brønsted acid to yield morpholinone products . Another method involves the palladium-catalyzed double and single carbonylations of β-amino alcohols to selectively synthesize morpholine-2,3-diones and oxazolidin-2-ones . Additionally, a novel organic NLO single crystal, morpholin-4-ium p-aminobenzoate, has been synthesized by reacting morpholine with 4-aminobenzoic acid .

Molecular Structure Analysis

The molecular structure of morpholin-4-ium p-aminobenzoate, a compound closely related to 2-amino-4-morpholinobenzoic acid, has been determined using crystallography. It crystallizes in a monoclinic system with non-centrosymmetric space group Cc, indicating potential non-linear optical (NLO) properties . The morpholinium salts of the isomeric monoaminobenzoic acids have also been structurally characterized, revealing extensive hydrogen-bonding interactions .

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives includes their participation in aminolysis reactions, as seen in the synthesis of optically active 2,5-morpholinediones from α-amino acids and α-hydroxy esters . Additionally, morpholine carboxylic acid derivatives have been synthesized and further elaborated to 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, showcasing the versatility of morpholine-containing compounds in complex molecule construction .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their functional groups and molecular structure. For instance, the thermal stability and optical properties of morpholin-4-ium p-aminobenzoate have been studied, suggesting its suitability for NLO applications . The compound's second harmonic generation (SHG) studies confirm its NLO characteristic, which is significant for optoelectronic applications. The crystal structure of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, another morpholine-containing compound, has been determined, and its antitumor activity has been evaluated, indicating the potential medicinal value of these compounds .

Safety and Hazards

The safety information for “2-Amino-4-morpholinobenzoic Acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

In terms of future directions, one study found that “2-Amino-4-morpholinobenzoic Acid” is positively correlated with 4-Morpholinobenzoic acid and Diacetoxyscirpenol, which is believed to be an important cause of inflammation . This suggests that “2-Amino-4-morpholinobenzoic Acid” could potentially be used in research related to inflammation and related diseases .

properties

IUPAC Name |

2-amino-4-morpholin-4-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRWQMUAQBUSQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591075 |

Source

|

| Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-morpholinobenzoic acid | |

CAS RN |

404010-74-8 |

Source

|

| Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1287050.png)